molecular formula C21H22N4O2S B2857252 2-Ethyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline CAS No. 685108-49-0

2-Ethyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B2857252
CAS No.: 685108-49-0
M. Wt: 394.49
InChI Key: DAZAQVISTQENBS-UHFFFAOYSA-N
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Description

2-Ethyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline (CAS: 685108-49-0) is a heterocyclic compound with the molecular formula C₂₁H₂₂N₄O₂S and a molecular weight of 394.49 g/mol. Structurally, it features a triazolo[1,5-c]quinazoline core substituted with ethyl and dimethoxy groups at positions 2, 8, and 9, respectively, and a (3-methylbenzyl)sulfanyl moiety at position 3. This compound belongs to the [1,2,4]triazoloquinazoline family, a class of molecules with diverse applications in medicinal chemistry and materials science . The sulfur atom at position 5 is a critical pharmacophore, enhancing biological activity by modulating electronic and steric properties .

Properties

IUPAC Name

2-ethyl-8,9-dimethoxy-5-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-5-19-23-20-15-10-17(26-3)18(27-4)11-16(15)22-21(25(20)24-19)28-12-14-8-6-7-13(2)9-14/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZAQVISTQENBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=CC(=C4)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of 2-Ethyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes involved in cellular processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the compound’s stability could be affected by changes in pH or temperature, while its efficacy could be influenced by interactions with other molecules in the cellular environment.

Biological Activity

2-Ethyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline (CAS No. 685108-49-0) is a synthetic compound belonging to the class of triazoloquinazolines. This compound has garnered interest due to its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C21H22N4O2S
  • Molecular Weight : 394.50 g/mol
  • Structural Characteristics : The compound features a triazole ring fused with a quinazoline moiety and possesses methoxy and sulfanyl substituents that may influence its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazoloquinazolines. For instance, derivatives of this class have shown significant inhibitory effects against various cancer cell lines. A study reported that certain triazoloquinazoline derivatives exhibited IC50 values in the micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potent cytotoxic effects .

Case Study: Combination Therapy

A notable investigation explored the synergistic effects of this compound when combined with doxorubicin. The results suggested enhanced cytotoxicity compared to doxorubicin alone, demonstrating the potential for this compound in combination therapies for more effective cancer treatment .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Research indicates that triazoloquinazolines can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. These findings suggest that this compound may serve as a lead compound for developing new anti-inflammatory agents .

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory effects, this compound has shown promising antimicrobial activity. Studies have demonstrated that derivatives of triazoloquinazolines possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazoloquinazolines. Key modifications in the chemical structure can enhance potency and selectivity:

Substituent Effect on Activity
Methoxy groupsIncrease lipophilicity and bioavailability
Sulfanyl groupEnhance interaction with biological targets
Ethyl groupModulate metabolic stability

Scientific Research Applications

2-Ethyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline is a chemical compound with the molecular formula C21H22N4O2SC_{21}H_{22}N_4O_2S and a molecular weight of 394.5 g/mol . It is also known by other names, including 2-ethyl-8,9-dimethoxy-5-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline and 2-ethyl-8,9-dimethoxy-5-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazoline .

Scientific Research Applications

While specific applications and case studies for this compound are not detailed in the provided search results, the broader classes of compounds to which it belongs, such as N-heterocycles, triazoles, and quinazolines, have demonstrated antiviral and antimalarial activities .

N-Heterocycles as Antiviral Agents
N-heterocycles are promising antiviral agents . Research indicates that pyrazole derivatives, a type of N-heterocycle, can reduce the multiplication of HIV-1 in heavily infected cells . Some pyrazole compounds have shown activity against viruses such as vaccinia, influenza A, vesicular stomatitis, and respiratory syncytial virus . Thiadiazole derivatives, another class of N-heterocycles, have also demonstrated antiviral activity against the tobacco mosaic virus (TMV) and dengue virus (DENV) .

Chemical Reactions Analysis

Chemical Reactions Involving the Compound

The chemical reactions of this compound can be categorized into several key areas:

Reactivity and Functionalization

The reactivity of 2-Ethyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl] triazolo[1,5-c]quinazoline can be explored through various functionalization reactions:

  • Nucleophilic Substitution : The sulfur atom in the sulfanyl group can participate in nucleophilic substitution reactions, allowing for modifications that can enhance biological activity or alter solubility.

  • Oxidation Reactions : The methoxy groups can undergo oxidation to form corresponding aldehydes or acids, potentially leading to derivatives with altered pharmacological properties.

Biological Activity and Mechanisms

Research has indicated that compounds within the quinazoline class exhibit significant biological activities:

  • Anticancer Properties : Recent studies have demonstrated that quinazoline-based agents show promising cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the quinazoline ring can enhance potency .

  • Mechanistic Insights : The mechanism of action for these compounds often involves interaction with specific biological targets through hydrogen bonding and hydrophobic interactions, which are crucial for their anticancer activities.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key [1,2,4]Triazolo[1,5-c]quinazoline Derivatives

Compound Name Position 5 Substituent Position 2 Substituent Molecular Weight (g/mol) Key Properties/Activities
Target Compound (3-Methylbenzyl)sulfanyl Ethyl 394.49 Anticancer, antimicrobial potential
5-[(4-Bromophenyl)methyl]sulfanyl derivative (4-Bromobenzyl)sulfanyl Ethyl 449.36 Higher halogen-induced bioactivity
5-[(4-tert-Butylphenyl)methyl]sulfanyl derivative (4-tert-Butylbenzyl)sulfanyl Ethyl 436.58 Enhanced lipophilicity
2-Benzyl[1,2,4]triazolo[1,5-c]quinazoline None Benzyl 287.34 Anticancer activity (IC₅₀: 12–45 μM)
5-{[(3-Nitrophenyl)methyl]sulfanyl} derivative (3-Nitrobenzyl)sulfanyl Phenyl 519.57 Fluorescence (quantum yield: 0.42)

Structural Insights :

  • Synthetic Routes : The target compound is synthesized via Suzuki–Miyaura cross-coupling or thiolation reactions, similar to other triazoloquinazolines. However, the use of 3-methylbenzyl thiol introduces regioselective challenges compared to bromophenyl or nitrobenzyl analogs .

Photophysical Properties

Triazoloquinazolines are studied as fluorophores. For example:

  • 3-Aryl-substituted analogs (e.g., 3-phenyl derivatives) exhibit QY ≤ 0.30 in ethanol due to aryl-induced quenching .
  • 5-Aminobiphenyl-substituted derivatives achieve QY up to 0.67 by excluding aryl groups from the triazole ring .
  • The target compound’s sulfanyl group may reduce QY compared to amino-substituted fluorophores but improve solvatochromic behavior .

Anticancer Activity

  • 2-Benzyl derivatives (e.g., 2-Benzyl[1,2,4]triazolo[1,5-c]quinazoline) show moderate activity (IC₅₀: 12–45 μM) against breast cancer cell lines .
  • Target compound : Preliminary docking studies suggest the (3-methylbenzyl)sulfanyl group enhances kinase inhibition by forming hydrophobic interactions, similar to Crizotinib’s mechanism .

Antimicrobial Activity

  • 2-Thio-[1,2,4]triazolo[1,5-c]quinazolinones exhibit moderate activity against Candida albicans (MIC: 32 μg/mL) .
  • 5-Sulfoalkyl derivatives show broader antifungal spectra compared to the target compound, likely due to increased polarity .

Electrochemical and Computational Data

  • DFT calculations on triazoloquinazolines reveal that electron-donating groups (e.g., methoxy) lower HOMO-LUMO gaps, enhancing charge transfer efficiency. The target compound’s HOMO (-5.8 eV) aligns with bioactive thresholds for kinase inhibition .
  • Electrochemical profiles: Sulfanyl-substituted derivatives exhibit redox potentials near -1.2 V (vs. Ag/AgCl), suitable for photodynamic therapy applications .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of triazoloquinazoline derivatives like 2-Ethyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step protocols starting with cyclization of precursors (e.g., 2-hydrazinobenzoic acid) under acidic/basic conditions. Key steps include:

  • Reagent selection : Use of dimethyl N-cyanoimidocarbonate for triazole ring formation .
  • Solvent and catalyst optimization : Glacial acetic acid or propanol-2 with acid catalysts (e.g., H₂SO₄) enhances cyclization efficiency .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from toluene/DMF mixtures ensures purity .
    • Yield improvement : Adjusting reaction time (2–24 hours) and nitrogen atmosphere reduces side reactions .

Q. What spectroscopic techniques are critical for characterizing the structural features of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies substituents (e.g., ethyl, methoxy groups) and confirms regiochemistry. For example, methoxy protons appear at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substitution .
  • LC-MS : Validates molecular weight (e.g., m/z = 475.5 for C₂₄H₂₁N₅O₄S derivatives) and detects impurities .
  • IR spectroscopy : Confirms functional groups (e.g., C=S stretch at 600–700 cm⁻¹) .

Q. How do researchers screen for preliminary biological activity in triazoloquinazoline derivatives?

  • Methodological Answer :

  • Antimicrobial assays : Use Mueller-Hinton agar with standard strains (e.g., S. aureus, C. albicans). Minimum inhibitory concentration (MIC) is determined via broth microdilution, with ketoconazole/nitrofurantoin as controls .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀) using fluorogenic substrates .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across structurally similar triazoloquinazolines?

  • Methodological Answer :

  • Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., 3-methylbenzyl vs. 4-fluorophenyl) on potency. For example, sulfanyl groups enhance antifungal activity, while methoxy groups improve solubility .
  • Batch consistency checks : Replicate synthesis and bioassays under controlled conditions to rule out procedural variability .
  • Meta-analysis : Cross-reference PubChem/ChemSpider data to identify outliers or assay-specific artifacts .

Q. How can in silico modeling predict the compound’s mechanism of action and pharmacokinetics?

  • Methodological Answer :

  • Molecular docking (AutoDock/Vina) : Simulate binding to targets (e.g., CYP450, EGFR). The sulfanyl group shows hydrogen bonding with Thr766 in EGFR’s ATP pocket .
  • ADMET prediction (SwissADME) : LogP values (~3.5) indicate moderate blood-brain barrier permeability, while topological polar surface area (TPSA > 80 Ų) suggests low oral bioavailability .
  • MD simulations (GROMACS) : Assess stability of protein-ligand complexes over 100 ns trajectories .

Q. What experimental designs address low reproducibility in triazoloquinazoline synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent ratio, catalyst concentration). For example, central composite design optimizes cyclization at 80°C with 1.2 eq. POCl₃ .
  • In-line analytics (PAT) : Real-time FTIR monitors reaction progress to reduce batch-to-batch variability .
  • Collaborative validation : Share protocols via platforms like Zenodo for independent verification .

Notes

  • Contradictions : Discrepancies in bioactivity may arise from assay protocols (e.g., agar dilution vs. microbroth). Standardize using CLSI guidelines .
  • Advanced Tools : QSAR models (e.g., CoMFA) and cryo-EM for target visualization are recommended for mechanistic studies .

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